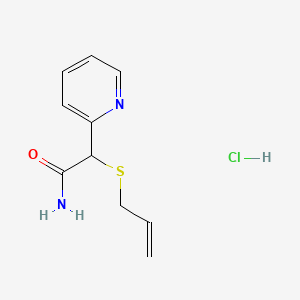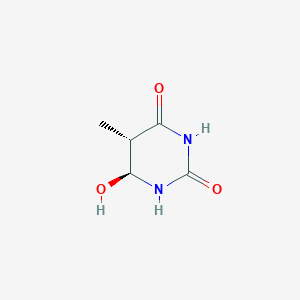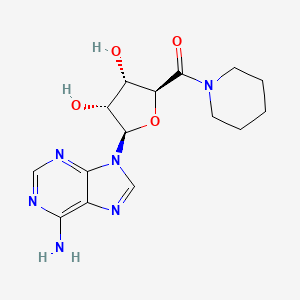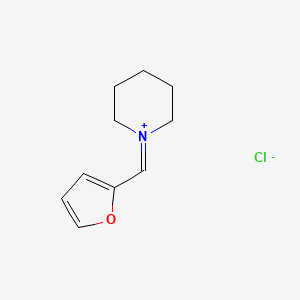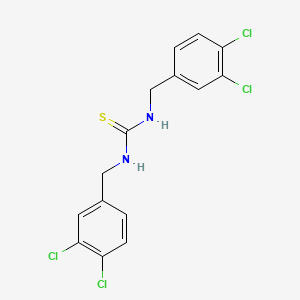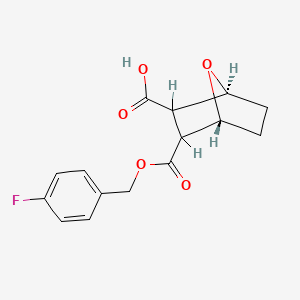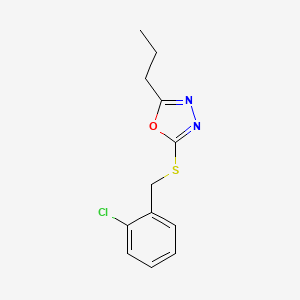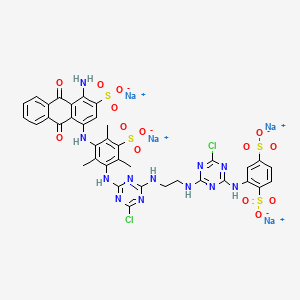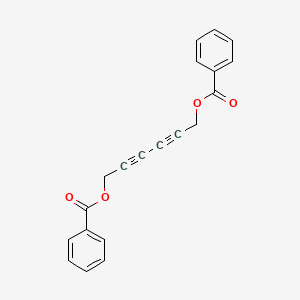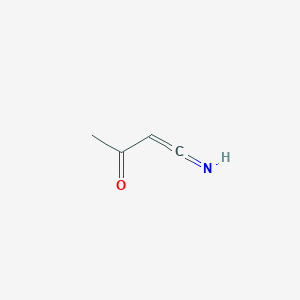
4-Iminobut-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Iminobut-3-en-2-one is an organic compound with the molecular formula C4H7NO It is characterized by the presence of an imine group (C=N) and a ketone group (C=O) within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iminobut-3-en-2-one can be achieved through several methods. One common approach involves the reaction of an appropriate amine with a suitable ketone under acidic or basic conditions to form the imine group. For example, the reaction of but-3-en-2-one with ammonia or a primary amine can yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Iminobut-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo compounds.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.
Major Products Formed
Oxidation: Formation of oxo compounds.
Reduction: Formation of amines.
Substitution: Formation of substituted imines or other derivatives.
Wissenschaftliche Forschungsanwendungen
4-Iminobut-3-en-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of various compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Iminobut-3-en-2-one involves its interaction with specific molecular targets and pathways. The imine group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles. This reactivity can influence various biological processes and pathways, making it a compound of interest in medicinal chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Aminobut-3-en-2-one: Similar structure but with an amino group instead of an imine group.
But-3-en-2-one: Lacks the imine group, making it less reactive in certain chemical reactions.
4-Oxobut-3-en-2-one: Contains an additional oxo group, altering its chemical properties.
Uniqueness
4-Iminobut-3-en-2-one is unique due to the presence of both an imine and a ketone group within its structure. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry and research applications.
Eigenschaften
CAS-Nummer |
23601-81-2 |
|---|---|
Molekularformel |
C4H5NO |
Molekulargewicht |
83.09 g/mol |
InChI |
InChI=1S/C4H5NO/c1-4(6)2-3-5/h2,5H,1H3 |
InChI-Schlüssel |
IISQZNRCRIJELN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C=C=N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


